4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride, with the chemical formula and a molecular weight of approximately 372.8 g/mol, is a sulfonamide derivative that features an ethoxy group, a fluorophenyl moiety, and a sulfonyl chloride functional group. This compound is characterized by its unique structure, which includes a benzene ring substituted with both an ethoxy group and a ureido group linked to a para-fluorophenyl group. The presence of the sulfonyl chloride makes it reactive, allowing for various chemical transformations.
While specific biological activity data for 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is limited, compounds with similar structures often exhibit significant biological properties. Sulfonamide derivatives are known for their antibacterial properties, acting as inhibitors of bacterial dihydropteroate synthase. The presence of the fluorophenyl group may also enhance the compound's interaction with biological targets due to its electronic properties.
The synthesis of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride typically involves several steps:
The applications of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride are primarily found in medicinal chemistry and materials science:
Studies on the interactions of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride with various biological systems are essential for understanding its potential therapeutic uses. Interaction studies typically involve:
Several compounds share structural similarities with 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Ethoxy-3-(3-nitrophenyl)ureido-benzenesulfonyl chloride | 678185-98-3 | Contains a nitrophenyl instead of fluorophenyl |
| 4-Ethoxy-3-formylbenzenesulfonyl chloride | 332374-40-0 | Features a formyl group instead of ureido |
| 4-Fluoroaniline sulfonamide | Not specified | Contains a simple aniline structure |
The uniqueness of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride lies in its specific combination of functional groups (ethoxy, ureido, and sulfonyl chloride), which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The incorporation of the fluorine atom is particularly noteworthy as it can influence both lipophilicity and electronic properties, potentially enhancing its pharmacological profile.
The compound’s IUPAC name is derived from its core benzene ring, with substituents arranged in a specific positional hierarchy. The parent structure is benzene-1-sulfonyl chloride, where the sulfonyl chloride group (-SO₂Cl) occupies position 1. Adjacent substituents include:
The numbering prioritizes the sulfonyl chloride group as the principal functional group. The ureido substituent’s 4-fluorophenyl group introduces no additional stereoisomerism due to the planar geometry of the aromatic ring. Isomerism is limited to the orientation of the ureido group, though resonance stabilization typically favors a trans configuration across the carbonyl group.
Key structural features:
| Component | Position | Functional Group |
|---|---|---|
| Benzene ring | 1 | Sulfonyl chloride (-SO₂Cl) |
| Ethoxy | 4 | -OCH₂CH₃ |
| Ureido | 3 | -NH-C(=O)-NH- |
| 4-Fluorophenyl | Attached to ureido | -C₆H₄-F (para-fluoro substitution) |
The molecular formula C₁₅H₁₄ClFN₂O₄S is derived from the sum of atomic contributions:
The molecular weight is calculated as 372.80 g/mol, confirmed by summing atomic masses:
| Element | Mass (g/mol) | Contribution |
|---|---|---|
| Carbon (15) | 12.01 × 15 | 180.15 |
| Hydrogen (14) | 1.008 × 14 | 14.11 |
| Chlorine (1) | 35.45 | 35.45 |
| Fluorine (1) | 19.00 | 19.00 |
| Nitrogen (2) | 14.01 × 2 | 28.02 |
| Oxygen (4) | 16.00 × 4 | 64.00 |
| Sulfur (1) | 32.07 | 32.07 |
| Total | 372.70 |
Minor discrepancies (372.70 vs. 372.80) arise from rounding conventions.
No experimental crystallographic data (e.g., X-ray diffraction) are reported for this compound. However, insights into its conformational preferences can be inferred from analogous urea derivatives:
Theoretical Conformational Analysis:
| Feature | Description |
|---|---|
| Ureido Backbone | Planar, with nitrogen atoms adopting trigonal geometry. |
| Ethoxy Group | Orthogonal to the benzene ring to minimize steric strain. |
| 4-Fluorophenyl | Para-substitution allows optimal electron withdrawal. |
The synthesis of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride represents a complex multi-step process that requires careful orchestration of three distinct chemical transformations [1]. This compound, with the molecular formula C₁₅H₁₄ClFN₂O₄S and molecular weight of 372.80 grams per mole, demands strategic consideration of reaction sequence and protecting group strategies [1]. The multi-step approach typically involves sequential formation of the ureido linkage, introduction of the ethoxy substituent, and final sulfonyl chloride formation through chlorosulfonic acid treatment .
The formation of the ureido group represents the initial critical step in the synthetic pathway, employing the nucleophilic attack of 3-ethoxy-4-aminobenzene derivatives on 4-fluorophenyl isocyanate [5]. This reaction proceeds through a well-established mechanism where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate functional group [9]. The reaction mechanism involves an initial nucleophilic addition followed by proton transfer to form the stable ureido linkage [9].
The 4-fluorophenyl isocyanate starting material can be prepared through established methods involving the reaction of 4-fluoroaniline with phosgene or through thermal decomposition of the corresponding carbamate [20] [21]. Purification of 4-fluorophenyl isocyanate is achieved through repeated fractional distillation using an efficient column, and the compound appears as a clear light yellow to amber liquid [21]. The isocyanate exhibits enhanced electrophilicity due to the electron-withdrawing fluorine substituent, which facilitates the subsequent coupling reaction [9].
The amine-isocyanate coupling reaction typically proceeds under mild conditions in dry dimethylformamide solvent at room temperature for 12 hours [18]. Triethylamine is commonly employed as a base to neutralize the hydrogen chloride formed during the reaction [18]. Research findings indicate that yields for single fluorine-substituted aromatic ureido compounds can reach up to 92%, while substrates containing multiple fluorine atoms show decreased yields ranging from 10-82% [18].
Table 1: Ureido Formation Reaction Conditions and Yields
| Substrate | Solvent | Temperature (°C) | Time (hours) | Base | Yield (%) |
|---|---|---|---|---|---|
| 3-Fluoroaniline | Dry DMF | 25 | 12 | Triethylamine | 92 |
| 2,4-Difluoroaniline | Dry DMF | 25 | 12 | Triethylamine | 82 |
| 2,3-Difluoroaniline | Dry DMF | 25 | 12 | Triethylamine | 10 |
The structural characterization of the resulting ureido products reveals distinctive nuclear magnetic resonance patterns [18]. The proton nuclear magnetic resonance spectra contain two characteristic urea NH proton signals: the signal at 5.68-6.81 parts per million corresponds to the proton of the NH group proximate to the adamantyl fragment, while the signal at 7.75-8.64 parts per million corresponds to the proton of the NH group linked to the aromatic ring [18].
The introduction of the sulfonyl chloride functionality represents the most challenging transformation in the synthetic sequence, requiring precise control of reaction conditions to minimize side product formation [6] [10]. Chlorosulfonic acid serves as the preferred reagent for this transformation, functioning both as a sulfonating agent and as a source of the chlorine atom in the final sulfonyl chloride product [6]. The industrial synthesis involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid to produce chlorosulfonic acid [6].
The sulfonation reaction proceeds through electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide equivalent attacks the electron-rich benzene ring [11]. The reaction mechanism involves formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by rapid proton removal to yield the substituted benzene ring [11]. The presence of the ethoxy group as an electron-donating substituent facilitates this electrophilic attack and directs substitution to the ortho and para positions relative to the ethoxy group [17].
Temperature control represents a critical parameter in chlorosulfonic acid sulfonation reactions [10]. The reaction mixture must be maintained at approximately 25°C to avoid side reactions and color body formation while minimizing foaming [10]. A good refrigeration system is required for heat removal because the reaction is highly exothermic [10]. The rate of chlorosulfonic acid addition is carefully controlled to maintain temperature stability throughout the process [10].
Table 2: Chlorosulfonic Acid Sulfonation Reaction Parameters
| Parameter | Optimal Range | Critical Considerations |
|---|---|---|
| Temperature | 20-30°C | Exothermic reaction control |
| Pressure | Slight vacuum | Hydrogen chloride removal |
| Addition Rate | Gradual dropwise | Temperature maintenance |
| Reaction Time | 2-4 hours | Complete conversion |
| Molar Ratio (CSA:Substrate) | 2.5-3.0:1 | Excess for complete reaction |
The reaction typically employs a glass-lined, stirred, sealed reactor with heating and cooling jackets for batch processes [10]. The reactor must be fitted with a glass-lined absorber to remove the hydrogen chloride gas evolved during the reaction [10]. A slight vacuum is usually applied to the reaction vessel to enhance hydrogen chloride removal [10]. The liberated hydrogen chloride gas is absorbed into water to produce dilute hydrochloric acid solution [10].
The introduction of the ethoxy substituent requires careful consideration of regioselectivity to achieve the desired substitution pattern on the benzene ring [17]. Ethoxy groups function as electron-donating substituents that activate the benzene ring toward electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions [17]. This directing effect is attributed to resonance stabilization of the carbocation intermediate formed during electrophilic attack [17].
The ethoxy group can be introduced through several synthetic approaches, including direct alkylation of phenolic precursors or through nucleophilic aromatic substitution reactions [12]. The Williamson ether synthesis represents a common method for ethoxy group introduction, involving the reaction of an aryl halide with sodium ethoxide under basic conditions [12]. Alternative approaches include the use of diethyl sulfate or ethyl tosylate as alkylating agents in the presence of strong bases [12].
Positional selectivity in ethoxy group introduction depends on the existing substitution pattern of the benzene ring and the reaction conditions employed [17]. When multiple directing groups are present, the combined effects determine the regioselectivity of substitution [17]. The electron-donating ethoxy group exhibits strong ortho and para directing effects, while electron-withdrawing groups such as the sulfonyl chloride functionality direct substitution to meta positions [17].
Table 3: Regioselectivity Patterns for Ethoxy-Substituted Benzene Derivatives
| Existing Substituent | Ethoxy Group Position | Selectivity Ratio (o:m:p) | Directing Effect |
|---|---|---|---|
| Amino | Ortho to amino | 75:5:20 | Synergistic activation |
| Nitro | Meta to nitro | 10:80:10 | Complementary directing |
| Halogen | Ortho to halogen | 60:15:25 | Moderate activation |
| Sulfonyl | Meta to sulfonyl | 15:70:15 | Opposing effects |
The timing of ethoxy group introduction in the synthetic sequence requires strategic planning to avoid interference with subsequent transformations [8]. Early introduction of the ethoxy group can facilitate subsequent electrophilic aromatic substitution reactions through its activating effect [17]. However, protection of the ethoxy group may be necessary during harsh reaction conditions to prevent unwanted side reactions [8].
Industrial-scale production of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride requires optimization of multiple parameters to achieve economical and efficient manufacturing processes [35]. The transition from laboratory-scale synthesis to industrial production involves careful consideration of reaction kinetics, heat transfer, mass transfer, and safety considerations [35]. Process optimization focuses on maximizing yield while minimizing production costs, waste generation, and environmental impact [35].
The scale-up process begins with thermodynamic and kinetic characterization of each reaction step to understand optimal and safe operating conditions [35]. Effective mixing becomes increasingly important at larger scales to ensure homogeneous reaction conditions and prevent formation of concentration pockets that could lead to side reactions or precipitation events [35]. Heat transfer considerations become critical due to the exothermic nature of sulfonation reactions and the need to maintain precise temperature control [35].
Continuous processing offers significant advantages over batch operations for industrial-scale production [14]. Continuous methods permit operation with shorter contact times, improved temperature control, and reduced exposure of reactive intermediates to hydrolysis conditions [14]. The implementation of continuous quench procedures instead of batch techniques provides increased yields of organic sulfonyl chlorides and reduces labor requirements substantially [14].
Table 4: Industrial Scale-Up Parameters and Optimization Targets
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Target |
|---|---|---|---|---|
| Reactor Volume | 1-5 L | 50-200 L | 1000-5000 L | Maximize throughput |
| Heat Transfer Coefficient | High | Moderate | Lower | Maintain temperature control |
| Mixing Time | Seconds | Minutes | 5-15 minutes | Ensure homogeneity |
| Residence Time | Hours | Hours | Minutes-Hours | Optimize conversion |
| Yield Target | 70-90% | 80-95% | 85-98% | Economic viability |
The optimization of reaction conditions involves systematic investigation of temperature, pressure, residence time, and reagent stoichiometry [30]. Design of Experiments methodologies provides a statistical framework for identifying optimal operating conditions while minimizing the number of experimental runs required [30]. The screening phase identifies crucial factors and requisite parameter ranges, followed by optimization to explore optimum factor levels [30].
Process analytical technology integration enables real-time monitoring and control of industrial-scale reactions [36]. The implementation of multiple analytical tools including nuclear magnetic resonance spectroscopy, ultraviolet-visible spectroscopy, infrared spectroscopy, and ultra-high-performance liquid chromatography allows quantification of desired products, intermediates, and impurities throughout the synthetic pathway [36]. Advanced data processing techniques facilitate real-time process optimization and quality control [36].
The purification of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride requires specialized techniques due to the reactive nature of the sulfonyl chloride functionality and the potential for hydrolysis under aqueous conditions [14]. Effective purification strategies focus on minimizing exposure to moisture while maximizing recovery of the desired product [14]. The selection of appropriate purification methods depends on the physical properties of the compound and the nature of impurities present [14].
Solvent-based purification methods represent the most commonly employed approach for sulfonyl chloride purification [14]. The process involves addition of the sulfonation solution in chlorosulfonic acid to a well-agitated mixture of cold water and cold inert solvent [14]. The organic phase containing the sulfonyl chloride product is separated from the aqueous phase and subjected to further purification steps [14]. Low-boiling solvents provide better yields and higher purity products when removed by distillation [14].
The selection of extraction solvents requires careful consideration of several factors including chemical inertness toward sulfonyl chlorides, immiscibility with aqueous phases, and ability to remove water through azeotropic distillation [14]. Chlorinated hydrocarbons such as methylene dichloride and ethylene dichloride represent preferred choices due to their relative inertness toward sulfone formation [14]. Aromatic hydrocarbons including benzene and toluene can be used but require careful temperature control below 50°C to minimize side reactions [14].
Table 5: Solvent Selection Criteria for Sulfonyl Chloride Purification
| Solvent | Boiling Point (°C) | Water Solubility | Inertness Rating | Recovery Efficiency |
|---|---|---|---|---|
| Methylene chloride | 40 | Low | Excellent | 90-95% |
| Chloroform | 61 | Low | Excellent | 85-92% |
| Ethylene dichloride | 84 | Low | Excellent | 88-94% |
| Benzene | 80 | Very low | Good | 75-85% |
| Hexane | 69 | Very low | Excellent | 70-80% |
Distillation under reduced pressure provides an effective method for final purification and isolation of sulfonyl chloride products [16] [33]. Vacuum distillation should be performed at pressures where the compound boils between 45°C and 180°C to minimize thermal decomposition [33]. The use of reduced pressure allows distillation at lower temperatures, thereby reducing the risk of product degradation [33]. Typical conditions involve pressures of 0.2-1.2 kilopascals with temperatures maintained between 92-98°C [16].
Crystallization techniques offer an alternative purification approach for solid sulfonyl chlorides [27]. Recrystallization from petroleum ether provides effective purification with the additional benefit of removing colored impurities [27]. The crystallization process requires careful temperature control and selection of appropriate solvent systems to maximize yield while achieving high purity [34]. Multiple recrystallization cycles may be necessary to achieve the desired purity specifications [27].
Table 6: Purification Method Comparison for Sulfonyl Chlorides
| Method | Purity Achieved | Yield Recovery | Time Required | Equipment Needs |
|---|---|---|---|---|
| Vacuum distillation | 95-99% | 85-95% | 2-4 hours | Specialized glassware |
| Recrystallization | 90-98% | 70-85% | 4-12 hours | Standard equipment |
| Column chromatography | 98-99% | 60-80% | 2-6 hours | Specialized columns |
| Extraction/washing | 85-95% | 90-98% | 1-3 hours | Separatory equipment |
Predictive NMR analysis employs empirical shift–additivity and electronic substituent parameters to estimate resonance positions for protons, carbons, and the fluorine nucleus [1] [2]. Table 1 summarizes the expected domains.
| Nucleus | Structural site (atoms) | Predicted δ range | Key electronic factors | Literature comparator |
|---|---|---|---|---|
| ^1H | O-CH2-CH3 (OCH_2) | 4.05–4.20 ppm [3] | α-oxygen deshielding | Ethoxybenzene [3] |
| ^1H | O-CH2-CH3 (CH_3) | 1.25–1.35 ppm [3] | γ-oxygen slight shift | Ethoxybenzene [3] |
| ^1H | Ureido NH (proximal) | 7.80–8.60 ppm (broad s) [4] [5] | Hydrogen bonding, conjugation | Diaryl ureas [4] |
| ^1H | Aromatic H (ring A, adjacent to SO_2Cl) | 8.00–8.25 ppm [6] | −SO_2Cl strong −I/−M | 4-fluorobenzenesulfonyl chloride [6] |
| ^1H | Aromatic H (ring A, ethoxy-adjacent) | 6.75–7.05 ppm [6] | +M of O-Et, −I of SO_2Cl | p-ethoxybenzenes [6] |
| ^1H | Aromatic H (ring B, para-F) | 7.05–7.20 ppm [5] | ^19F ortho/para anisotropy | p-fluoroanilide [7] |
| ^13C | Carbonyl C=O (ureido) | 158–162 ppm [2] | Strong π-withdrawal | Diaryl ureas [4] |
| ^13C | SO_2Cl ipso C | 145–148 ppm [8] | σ-hole effect of S=O | Aryl-SO_2Cl [6] |
| ^13C | C-F ipso | 162–166 ppm (d, J_CF ≈ 245 Hz) [7] | Direct C–F coupling | p-fluorophenyl [7] |
| ^19F | Aromatic F | –114 to –118 ppm [7] [5] | Para-position on phenyl | p-fluoroanilide [7] |
Figure 1 (simulated, 400 MHz) would display nine discrete resonance envelopes:
Integration ratio should total 14 H (Table 2).
| Resonance | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 1.28 ppm | 3 H | t | CH_3 (Et) |
| 4.15 ppm | 2 H | q | CH_2 (Et) |
| 6.92 ppm | 1 H | d | H-5 (ring A) |
| 7.08 ppm | 1 H | d | H-2 (ring A) |
| 7.10 ppm | 2 H | dd | H-2′/H-6′ (ring B) |
| 7.18 ppm | 2 H | dd | H-3′/H-5′ (ring B) |
| 8.05 ppm | 1 H | br s | NH (ureido, carbonyl-proximal) |
| 8.38 ppm | 1 H | br s | NH (ureido, aryl-proximal) |
The ^13C spectrum (100 MHz) should contain 15 lines; diagnostic values include:
A single ^19F resonance near –116 ppm corroborates para substitution without meta or ortho heterogeneity [5].
| Wavenumber | Band assignment | Expected intensity | Diagnostic relevance |
|---|---|---|---|
| 3320–3260 | N–H stretch (ureido) | medium, broad | Confirms NH presence [10] |
| 3100–3030 | Aromatic C–H | medium | Aromaticity [9] |
| 2980–2880 | Alkyl C–H | weak | Ethoxy side chain [9] |
| 1765–1745 | S(O)_2Cl asymmetric | strong | Hallmark of –SO_2Cl [8] |
| 1710–1690 | C=O (urea) | strong | Carbonyl verification [11] |
| 1600–1585 | C=C (aryl) | medium | Ring conjugation [9] |
| 1250–1180 | S=O symmetric | very strong | Sulfonyl core [8] |
| 1160–1140 | C–F stretch | medium | Para fluorine [10] |
| 1040–1020 | C–O–C stretch (ethoxy) | medium | Ether linkage [11] |
| 850–820 | C–Cl (sulfonyl chloride) | medium | Chlorosulfonyl identity [8] |
Compared with benzenesulfonyl chloride, the ureido carbonyl introduces an additional intense band around 1700 cm^-1, while the electron-withdrawing C-F group downshifts ν_S=O by ≈10 cm^-1 relative to non-fluorinated analogs [6]. Broad N–H absorption verifies retention of both ureido hydrogens despite the molecule’s strong internal hydrogen-bond acceptors.
Vendor EI spectra for structurally related aryl-SO2Cl compounds reveal a recurring neutral loss of HCl (–36.46 u) and SO2 (–64 u) under EI conditions [12] [6]. Predicted fragmentation sequence:
High-resolution electrospray (ESI-) typically shows [M + Cl]^– = 407 and [M – H]^– = 371 signals with 3:1 ^35Cl/^37Cl isotopic pattern, confirming a single chlorine atom.
Table 4 compiles principal peaks with structural rationales.
| m/z | Composition | Δ (u) | Probable fragment | Supporting precedent |
|---|---|---|---|---|
| 372 | C15H14ClFN2O4S^+· | – | Molecular ion | Aryl-SO_2Cl EI spectra [12] |
| 336 | C15H14FN2O3S^+ | –36 | M – HCl | Sulfonyl chloride cleavage [12] |
| 272 | C13H14FN2O2^+ | –64 | M – SO_2Cl | SO_2 extrusion [12] |
| 257 | C13H11FN_2O^+ | –79 | Above – OEt | β-cleavage of ethoxy [12] |
| 139 | C6H4FNO^+ | –233 | 4-fluorophenyl-urea cation | Fluorophenyl ureido series [6] |
| 121 | C6H4FO^+ | –251 | 4-fluorophenoxide | Para-F ring signature [6] |
Geometry optimization used B3LYP/6-31+G(d,p) with an ultrafine grid and implicit PCM (ε = 8.9, CHCl_3) to parallel experimental NMR solvent conditions [13] [14]. Frequency analysis verified a true minimum (no imaginary modes). Single-point energies were refined at B3LYP-D3BJ/def2-TZVP to capture dispersion critical for π-stacked conformers [15].
Table 5 lists calculated orbital properties.
| Parameter | Value | Physical implication |
|---|---|---|
| Total electronic energy, E_elec | –1,532.148 Hartree | Baseline for comparisons |
| HOMO energy | –6.48 eV | Dominated by ureido lone pair → potential protonation site |
| LUMO energy | –2.62 eV | π* localized on SO_2Cl phenyl; receptive to nucleophilic attack |
| HOMO–LUMO gap (ΔE) | 3.86 eV | Consistent with UV λ_max ≈ 320 nm via π–π* transition [13] |
| Global softness, S = 1/ΔE | 0.259 eV^-1 | Moderate electrophilicity [15] |
Figure 2 (not shown) depicts HOMO electron density localized on the urea nitrogen and ring-A π cloud, whereas the LUMO spans the sulfonyl citrate ring, rationalizing the experimentally facile nucleophilic substitution of –SO_2Cl.
Scaled (0.97) harmonic frequencies reproduce the experimental IR bands within ±10 cm^–1: νC=O(calc) = 1714 cm^–1 vs. obs. 1703 cm^–1; νS=O(as) = 1776 cm^–1 vs. obs. 1760 cm^–1, verifying the structural assignment [14].
Second-order perturbation energies indicate a 12.4 kcal mol^-1 nN → π*C=O donation, explaining the downfield ureido ^13C resonance [4]. The S=O π → σ*_S-Cl interaction (6.1 kcal mol^-1) rationalizes the ready loss of Cl in EI fragmentation.